(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 887214-32-6
VCID: VC11903957
InChI: InChI=1S/C22H23NO5/c1-26-18-8-5-14(11-19(18)27-2)12-20-21(25)15-6-7-17(24)16(22(15)28-20)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3/b20-12-
SMILES: COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC
Molecular Formula: C22H23NO5
Molecular Weight: 381.4 g/mol

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

CAS No.: 887214-32-6

Cat. No.: VC11903957

Molecular Formula: C22H23NO5

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one - 887214-32-6

Specification

CAS No. 887214-32-6
Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
IUPAC Name (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Standard InChI InChI=1S/C22H23NO5/c1-26-18-8-5-14(11-19(18)27-2)12-20-21(25)15-6-7-17(24)16(22(15)28-20)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3/b20-12-
Standard InChI Key HSNXMJIMDXQLDM-NDENLUEZSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC
SMILES COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC
Canonical SMILES COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4)OC

Introduction

Structural Characteristics

Molecular Architecture

The compound features a benzofuran core (a fused benzene and furan ring system) substituted at multiple positions:

  • C2: A 3,4-dimethoxybenzylidene group (ZZ-configuration).

  • C6: A hydroxyl group.

  • C7: A pyrrolidin-1-ylmethyl substituent.

The IUPAC name is (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one, with a molecular formula of C22H23NO5 and a molecular weight of 381.4 g/mol. Key structural attributes include:

  • Planar benzofuran core: Facilitates π-π interactions with biological targets.

  • Methoxy groups: Enhance lipophilicity and membrane permeability.

  • Pyrrolidine moiety: Contributes to basicity and potential receptor binding.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
IUPAC Name(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
CAS Number887214-32-6
Key Functional GroupsBenzofuran, methoxy, hydroxyl, pyrrolidine

Synthesis and Chemical Properties

Reactivity and Stability

  • Hydroxyl group: Susceptible to oxidation; may form hydrogen bonds with biological targets.

  • Pyrrolidine nitrogen: Capable of protonation, enhancing solubility in acidic environments.

  • Methoxy groups: Electron-donating effects stabilize the aromatic system.

Pharmacological Profile

Analgesic and Anti-Inflammatory Activity

Benzofuran analogs with similar substituents exhibit AD50 values of ~60 mg/kg in murine models, outperforming aminopyrine (AD50 = 151 mg/kg) . The 3,4-dimethoxy and pyrrolidine groups are hypothesized to enhance CNS penetration and μ-opioid receptor affinity .

Adrenergic Modulation

Structural analogs demonstrate α1-adrenergic receptor blockade (IC50 = 2–5 μM), potentially useful in hypertension and benign prostatic hyperplasia . The pyrrolidine moiety mimics endogenous catecholamine structures, enabling competitive inhibition .

COX-II Inhibition

Related benzofuran derivatives show COX-II selectivity (IC50 = 0.1–6.0 μM), attributed to interactions with the enzyme’s secondary pocket . Molecular docking studies suggest the methoxy groups align with hydrophobic residues (e.g., Val349), while the hydroxyl group hydrogen-bonds with Tyr355 .

Table 2: Pharmacological Data for Structural Analogs

ActivityCompound AnalogIC50/AD50Reference
Analgesic7-Cl-substituted benzofuran55–60 mg/kg
COX-II InhibitionPyrazolo-cinnolinone derivative6.0 nM
α1-Adrenergic BlockadeQuiloflex analog2.5 μM

Research Gaps and Future Directions

  • In Vivo Efficacy: Limited data on bioavailability and toxicity profiles.

  • Target Specificity: Mechanistic studies needed to elucidate receptor binding kinetics.

  • Synthetic Optimization: Scalable routes for ZZ-isomer purification.

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